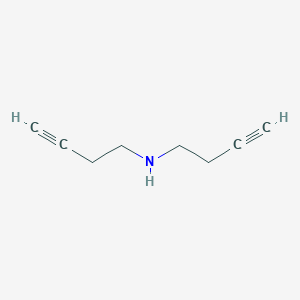

Bis(but-3-yn-1-yl)amine

Description

Contextual Significance of Bifunctional Alkyne-Amine Architectures in Contemporary Chemical Research

Bifunctional molecules, which possess two distinct reactive functional groups, are of immense importance in modern chemical research. Alkyne-amine architectures, in particular, offer a versatile platform for synthetic innovation. The amine group, a nucleophilic and basic center, can readily participate in reactions such as N-alkylation, acylation, and condensation. mnstate.edu Simultaneously, the terminal alkyne moieties serve as highly reactive handles for a variety of transformations, most notably metal-catalyzed cyclization and cycloaddition reactions, including the well-known "click" chemistry. rsc.org

This dual functionality allows for the construction of complex molecular scaffolds from relatively simple starting materials. The strategic combination of amine and alkyne groups within a single molecule provides a powerful tool for creating diverse chemical libraries and accessing novel molecular frameworks. These architectures are central to the development of new synthetic methodologies and the synthesis of compounds with potential applications in medicinal chemistry, materials science, and catalysis. rsc.orgnih.gov

Structural Characteristics of Bis(but-3-yn-1-yl)amine and its Role as a Key Synthetic Intermediate

The structure of this compound is characterized by a central secondary amine nitrogen atom bonded to two separate but-3-yn-1-yl chains. Each of these chains contains a terminal alkyne group. This specific arrangement of functional groups makes it a C2-symmetric secondary amine.

As a synthetic intermediate, this compound is particularly valuable for the synthesis of nitrogen-containing heterocycles. The presence of the two alkyne groups allows for double cyclization reactions, leading to the formation of bicyclic systems in a single synthetic operation. This convergent approach is highly efficient for building molecular complexity. For instance, it can be used in transition-metal-catalyzed cycloisomerization reactions to generate various substituted pyrrolidines and other related heterocyclic structures.

Below is a table summarizing some of the key properties of the related compound, But-3-yn-1-amine (B154008):

| Property | Value |

| Molecular Formula | C4H7N |

| Molecular Weight | 69.11 g/mol |

| Boiling Point | 104.8 °C |

| Density | 0.843 g/cm³ |

| CAS Number | 14044-63-4 |

Note: Data for the closely related But-3-yn-1-amine. nih.gov

Research Trajectories and Academic Importance of this compound Derivatives

Research involving this compound and its derivatives is primarily focused on their utility in synthetic organic chemistry. A significant area of investigation is their use as precursors for the synthesis of aza-heterocycles. The development of novel catalytic systems that can efficiently and selectively cyclize dialkynylamines like this compound is a key research goal. uwo.ca These studies often explore the use of various transition metals, such as ruthenium, gold, and platinum, to control the regioselectivity and stereoselectivity of the cyclization process.

The resulting heterocyclic derivatives are of academic importance because they represent core structures found in many biologically active natural products and pharmaceutical agents. Therefore, developing efficient synthetic routes to these compounds using this compound as a starting material is a significant contribution to the field of medicinal chemistry. Furthermore, the alkyne functionalities in the derivatives can be further elaborated, allowing for the creation of a diverse range of complex molecules for various scientific investigations.

Overview of Research Scope and Methodological Framework

The research scope surrounding this compound encompasses several key areas:

Synthesis of the Parent Compound: Developing efficient and scalable methods for the preparation of this compound itself. This often involves the dialkylation of ammonia (B1221849) or a primary amine with a suitable butynyl halide or sulfonate.

Methodology Development: Exploring new catalytic methods for the transformation of this compound into valuable heterocyclic products. This includes the investigation of reaction mechanisms to understand and optimize the catalytic cycles.

Synthesis of Derivatives: Utilizing this compound as a scaffold to synthesize a wide array of derivatives with varying substitution patterns and functional groups.

Applications in Target-Oriented Synthesis: Employing this compound and its derivatives as key intermediates in the total synthesis of complex natural products and medicinally relevant molecules.

The methodological framework for this research typically involves standard organic synthesis techniques, including inert atmosphere reactions, chromatographic purification, and structural characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structure

3D Structure

Properties

Molecular Formula |

C8H11N |

|---|---|

Molecular Weight |

121.18 g/mol |

IUPAC Name |

N-but-3-ynylbut-3-yn-1-amine |

InChI |

InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h1-2,9H,5-8H2 |

InChI Key |

MJPXPXXEWHFOQI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Bis but 3 Yn 1 Yl Amine and Its Analogues

Direct Synthetic Routes to Bis(but-3-yn-1-yl)amine

The most straightforward approaches to this compound involve the direct formation of the secondary amine by introducing two but-3-yn-1-yl groups onto a nitrogen atom. These methods can be broadly categorized into strategic alkylation approaches and convergent syntheses from terminal alkyne precursors.

Strategic Alkylation Approaches for Amine Formation

A fundamental and widely employed method for the synthesis of amines is the N-alkylation of a primary amine or ammonia (B1221849). In the context of this compound, this would typically involve the reaction of a suitable nitrogen source with a but-3-yn-1-yl electrophile. A common precursor for this transformation is but-3-yn-1-amine (B154008), which can be reacted with a 4-halobut-1-yne or a but-3-yn-1-yl sulfonate.

The direct alkylation of ammonia with an excess of an alkyl halide is a classical method for amine synthesis. However, this approach often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the newly formed amines. masterorganicchemistry.comlibretexts.org Achieving selective dialkylation to favor the formation of the secondary amine, this compound, can be challenging and often requires careful control of stoichiometry and reaction conditions. libretexts.orgyoutube.com

A more controlled strategy involves the mono-N-alkylation of a primary amine. For the synthesis of this compound, this would entail the reaction of but-3-yn-1-amine with a molecule such as 4-bromobut-1-yne or but-3-yn-1-yl tosylate. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

| Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

| But-3-yn-1-amine, 4-bromobut-1-yne | K₂CO₃, Acetone (B3395972), reflux | This compound | Not specified | Analogous reaction |

| But-3-yn-1-amine, But-3-yn-1-ol | Ru-complex, H₂ | This compound | Not specified | Analogous reaction |

| This table presents plausible reaction conditions based on general N-alkylation methodologies, as specific data for the direct synthesis of this compound is not readily available in the cited literature. |

Convergent Synthesis from Terminal Alkyne Precursors

Convergent synthetic strategies aim to build the target molecule by joining two or more fragments of similar complexity. In the case of this compound, this could involve the coupling of a nitrogen-containing fragment with two molecules of a terminal alkyne precursor. While specific examples for this compound are not prevalent, related methodologies provide a conceptual basis. For instance, copper-catalyzed hydroamination of terminal alkynes with secondary amines offers a route to substituted amines. rsc.org

Divergent Synthesis of Substituted this compound Derivatives

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. Starting from this compound, its substituted derivatives can be accessed through various transformations of the terminal alkyne groups. For example, the Sonogashira coupling reaction can be employed to introduce aryl or vinyl substituents onto the alkyne moieties. The ability to control reaction conditions to achieve mono- or di-functionalization of the bis-alkyne scaffold is a key aspect of divergent synthesis. nih.gov

The development of catalyst-controlled divergent synthesis allows for the selective formation of different products from the same starting materials by simply changing the catalyst or reaction parameters. nih.gov For instance, iron(III)-catalyzed dehydrogenative coupling reactions have been used for the divergent synthesis of bis(indolyl)methanes, showcasing how subtle changes in the catalyst can direct the regioselectivity of the reaction. nih.gov A similar approach could potentially be applied to the functionalization of this compound.

Optimization of Reaction Conditions for Scalable Synthesis

The scalability of any synthetic route is a crucial factor for its practical application. Optimization of reaction conditions, including the choice of catalyst, solvent, and other parameters, is essential to maximize yield, selectivity, and efficiency.

Catalyst Systems for Enhanced Yield and Selectivity

A variety of catalyst systems have been developed to improve the efficiency and selectivity of N-alkylation reactions. Transition metal catalysts, including those based on palladium, copper, rhodium, and iridium, have shown significant promise in this area. For example, palladium-catalyzed N-alkylation of amines with alcohols has been demonstrated as an effective method. rsc.org Copper-catalyzed hydroamination of alkynes is another relevant catalytic approach. rsc.orgorganic-chemistry.org

The choice of ligand in a catalytic system can also have a profound impact on the outcome of the reaction, influencing both yield and selectivity. For instance, iridium-catalyzed reactions have been shown to be highly sensitive to the ligand used, allowing for the selective formation of either alkynylation or alkenylation products from the same starting materials. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Rh/C | Reductive N-alkylation | Aliphatic primary amines, Nitriles | Selective N-monoalkylation | rsc.org |

| Pd/C | Reductive N-alkylation | Aliphatic amines, Nitriles | Effective for tertiary amine synthesis | rsc.org |

| CuBr₂/TBHP | Deaminative alkynylation | Secondary amines, Terminal alkynes | Time-dependent selectivity | rsc.org |

| Iridium complex | C-H alkynylation/alkenylation | Benzamides, Terminal alkynes | Ligand-controlled divergent reactivity | nih.gov |

Solvent Effects and Reaction Parameter Optimization

The solvent can play a critical role in the outcome of a chemical reaction by influencing solubility, reactivity, and selectivity. For N-alkylation reactions, a range of solvents have been employed, from common organic solvents like acetone and acetonitrile (B52724) to more specialized media like ionic liquids. Ionic liquids have been shown to reduce the overalkylation of primary amines, leading to higher selectivity for the desired secondary amine product. researchgate.net

Other reaction parameters such as temperature, reaction time, and the nature of the base used are also crucial for optimizing the synthesis. For instance, in the alkylation of amines with alkyl halides, the choice of base can significantly affect the reaction rate and the extent of side reactions. The optimization of these parameters is often an empirical process, requiring careful experimentation to identify the ideal conditions for a specific transformation.

Sustainable and Green Chemistry Considerations in Synthesis

The growing emphasis on environmentally conscious chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules, including this compound and its analogues. The core tenets of green chemistry, such as maximizing atom economy, utilizing renewable resources, employing safer solvents, and enhancing energy efficiency, are critical in evaluating and developing more sustainable synthetic routes.

Atom Economy and Waste Minimization

A key principle of green chemistry is the concept of atom economy, which assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org Traditional multi-step syntheses of amines can often generate significant amounts of waste, leading to a low atom economy. primescholars.com For the synthesis of this compound, this would involve evaluating the efficiency of converting the starting materials, such as but-3-yn-1-amine and a suitable butynylating agent, into the final secondary amine.

Catalytic methods, particularly those employing transition metals, offer a promising avenue for improving atom economy. researchgate.net For instance, catalytic reductive amination of a carbonyl compound with an amine is a highly atom-economical method for forming C-N bonds, as the only byproduct is water. rsc.org While not directly applicable to the synthesis from but-3-yn-1-amine, the principle of using catalysts to facilitate direct bond formation with minimal waste is a central goal. The development of reusable and heterogeneous catalysts is also a significant step towards more sustainable processes, as it simplifies product purification and reduces catalyst waste. nih.gov

Catalytic Approaches

The development of novel catalytic systems is at the forefront of green synthesis of amines. Palladium-catalyzed reactions, for example, have been explored for the functionalization of alkynes and could be adapted for the synthesis of dialkynylamines. bohrium.com Such methods can offer high selectivity and efficiency under milder reaction conditions compared to traditional stoichiometric reagents. The use of earth-abundant metal catalysts, such as those based on cobalt or iron, is also gaining traction as a more sustainable alternative to precious metal catalysts like palladium. researchgate.netrsc.org These catalysts can be employed in various C-N bond-forming reactions, including reductive aminations, which are considered environmentally friendly. researchgate.net

Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For amine synthesis, performing reactions in aqueous media or even under solvent-free conditions can significantly reduce the environmental footprint. mdpi.com

Furthermore, energy-efficient synthesis techniques are being explored. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com These techniques have been successfully applied to various organic transformations, including the synthesis of nitrogen-containing heterocycles, and could potentially be adapted for the synthesis of this compound. mdpi.com

Renewable Feedstocks

While the direct synthesis of this compound from renewable feedstocks is not yet established, it represents a long-term goal for sustainable chemistry. This would involve developing biosynthetic pathways or chemocatalytic routes from biomass-derived starting materials to produce the key alkyne and amine functionalities. Research into the conversion of biomass into valuable chemical intermediates is an active area that may one day provide a sustainable starting point for the synthesis of compounds like this compound.

Table of Research Findings on Green Synthesis of Amines

| Green Chemistry Approach | Key Findings | Potential Application to this compound Synthesis |

| Heterogeneous Catalysis | Development of reusable Co-Nx catalysts for one-pot reductive amination of carbonyls with nitro compounds, showing high activity and selectivity under mild conditions. rsc.org | Could be explored for the direct synthesis from a suitable precursor, minimizing waste and allowing for catalyst recycling. |

| Atom-Economical Reactions | Palladium-catalyzed methods for the dicarbofunctionalization of alkynes enable the formation of complex structures from simple, unactivated starting materials. bohrium.com | Potential for a highly efficient, atom-economical synthesis of the dialkynylamine structure. |

| Microwave-Assisted Synthesis | Microwave irradiation significantly reduces reaction times for the synthesis of cyclic amines in aqueous media, offering an energy-efficient and faster alternative to conventional heating. mdpi.com | Could be applied to accelerate the N-alkylation step in the synthesis of this compound, reducing energy consumption. |

| Solvent-Free and Metal-Free Reactions | Development of one-pot, metal-free synthesis of diarylamines from aromatic aldehydes and anilines with high atom economy. acs.org | Inspires the search for catalyst- and solvent-free methods for the synthesis of dialkynylamines, representing a highly sustainable approach. |

Advanced Reactivity Profiles and Mechanistic Investigations of Bis but 3 Yn 1 Yl Amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry Transformations

The presence of two terminal alkyne groups makes bis(but-3-yn-1-yl)amine an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and regioselective construction of 1,4-disubstituted 1,2,3-triazoles.

The reaction of this compound with organic azides in the presence of a copper(I) catalyst is expected to proceed smoothly to afford bis(1,2,3-triazole) derivatives. The CuAAC reaction is well-known for its high regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer. beilstein-journals.orgrsc.org This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org

The general transformation involves the reaction of the two alkyne moieties of a N-substituted this compound derivative with two equivalents of an organic azide (B81097) in the presence of a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting products are bis(1,4-disubstituted-1H-1,2,3-triazol-1-yl)alkanes. The reaction is anticipated to be high-yielding and tolerant of a wide variety of functional groups on the azide counterpart. sci-hub.se

To illustrate the potential of this reaction, the following table outlines the expected products from the CuAAC reaction of a generic N-protected this compound with various organic azides.

| N-Protecting Group (R) | Organic Azide (R'-N₃) | Expected Bis(1,2,3-triazole) Product |

| Benzyl (Bn) | Benzyl azide | N-Benzyl-bis[1-(benzyl)-1H-1,2,3-triazol-4-yl]propyl amine |

| tert-Butoxycarbonyl (Boc) | Azidoethane | N-Boc-bis[1-(ethyl)-1H-1,2,3-triazol-4-yl]propyl amine |

| Tosyl (Ts) | 1-Azido-4-methylbenzene | N-Tosyl-bis[1-(p-tolyl)-1H-1,2,3-triazol-4-yl]propyl amine |

| Acetyl (Ac) | 2-Azidoacetic acid | N-Acetyl-bis[1-(carboxymethyl)-1H-1,2,3-triazol-4-yl]propyl amine |

This table is illustrative and shows expected products based on established CuAAC reactivity.

The bifunctional nature of this compound and its derivatives opens up possibilities for their use in multi-component reactions (MCRs) and tandem processes, leading to the rapid construction of complex molecular architectures. nih.govbeilstein-journals.orgbeilstein-archives.org For instance, a one-pot reaction involving this compound, an organic dihalide, and sodium azide could potentially lead to the in situ formation of a bis-azide which then undergoes an intramolecular CuAAC reaction to yield a macrocyclic bis-triazole.

Furthermore, tandem reactions that combine the formation of the triazole ring with a subsequent cyclization are of significant interest. A plausible tandem process could involve a three-component reaction between an azide-containing aldehyde, an alkyne-containing amine like a derivative of this compound, and a third component, followed by an intramolecular azide-alkyne cycloaddition. nih.govbeilstein-journals.orgbeilstein-archives.org This approach allows for the creation of intricate polycyclic bis-1,2,3-triazole frameworks in a single synthetic operation. nih.govbeilstein-journals.orgbeilstein-archives.org

The following table presents a hypothetical multi-component reaction involving a derivative of this compound.

| Component 1 | Component 2 | Component 3 | Catalyst | Potential Product |

| N-Benzyl-bis(but-3-yn-1-yl)amine | 1,4-Diazidobutane | - | Cu(I) | Macrocyclic bis-triazole |

| Propargylamine | o-Azidobenzaldehyde | α-Acetyl-α-diazomethanesulfonamide | Metal-free | Fused tetracyclic bis-triazole |

This table is illustrative and shows potential multi-component reactions based on known chemical transformations.

Intramolecular Cyclization Reactions Mediated by Alkyne and Amine Functionalities

The proximate arrangement of the amine and alkyne groups in this compound provides a template for various intramolecular cyclization reactions, leading to the synthesis of valuable nitrogen-containing heterocyclic systems.

Derivatives of this compound can serve as precursors for the synthesis of piperidine-based structures through intramolecular cyclization. nih.gov For instance, under acidic conditions or in the presence of a suitable transition metal catalyst, the nitrogen atom can attack one of the alkyne moieties, initiating a cyclization cascade. cardiff.ac.uk The regioselectivity of this cyclization (i.e., exo vs. endo cyclization) would depend on the reaction conditions and the substitution pattern of the substrate. A 6-endo-dig cyclization would lead to the formation of a tetrahydropyridine (B1245486) ring, which upon reduction would yield a piperidine (B6355638) derivative.

Metal-catalyzed hydroamination represents a powerful tool for such transformations. acs.orglibretexts.org Catalysts based on gold, palladium, or other late transition metals can activate the alkyne towards nucleophilic attack by the amine. acs.org The specific outcome of the reaction can be tuned by the choice of catalyst and ligands.

The following table illustrates the potential heterocyclic products from the intramolecular cyclization of a protected this compound derivative.

| Substrate | Catalyst/Conditions | Potential Heterocyclic Product |

| N-Tosyl-bis(but-3-yn-1-yl)amine | AuCl₃ | Substituted dihydropyridine |

| N-Boc-bis(but-3-yn-1-yl)amine | Pd(OAc)₂ / PPh₃ | Substituted piperidine (after reduction) |

| N-Benzyl-bis(but-3-yn-1-yl)amine | Triflic Acid | Spirocyclic piperidinium (B107235) salt |

This table is illustrative and shows expected products based on known intramolecular cyclization reactions of aminoalkynes.

The structure of this compound derivatives is also amenable to more complex transformations such as spirocyclization. cardiff.ac.uk Spirocycles are important structural motifs in many natural products and pharmaceuticals. cardiff.ac.uk A potential pathway to spirocyclic structures could involve a dearomatizing spirocyclization of an N-aryl derivative of this compound. mdpi.comresearchgate.net In such a reaction, an oxidative cyclization would lead to the formation of a spiro-intermediate, which could then be further functionalized. mdpi.comresearchgate.net

Hypervalent iodine reagents have been shown to mediate such dearomatizing spirocyclizations of propargyl guanidines and ureas. mdpi.comresearchgate.net Applying this methodology to a suitably functionalized derivative of this compound could provide access to novel spirocyclic systems containing the piperidine core.

Complex rearrangements can also be envisioned. For example, a palladium-catalyzed cascade reaction could lead to the formation of spirocyclic indolenines from tryptamine (B22526) derivatives and propargyl carbonates. A similar cascade involving a derivative of this compound could potentially lead to novel spiro-heterocyclic frameworks.

Metal-Catalyzed Transformations Beyond Click Chemistry

Beyond the well-established CuAAC reaction, the alkyne functionalities of this compound can participate in a variety of other metal-catalyzed transformations. These reactions offer alternative pathways for the functionalization of this versatile building block.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to further elaborate the alkyne moieties. mdpi.com For instance, reaction with aryl halides in the presence of a palladium catalyst and a copper co-catalyst would lead to the formation of bis(arylalkynyl)amine derivatives. mdpi.com These products could have interesting photophysical properties or serve as precursors for more complex structures.

Furthermore, hydroamination reactions catalyzed by metals other than copper, such as gold or platinum, can lead to different outcomes compared to the CuAAC. acs.org For example, gold-catalyzed intramolecular hydroamination of aminoalkynes is a powerful method for the synthesis of nitrogen heterocycles. acs.org Depending on the reaction conditions, it might be possible to selectively achieve a single cyclization or a double cyclization of this compound, leading to either monocyclic or bicyclic products.

The following table provides a summary of potential metal-catalyzed reactions of this compound derivatives beyond click chemistry.

| Reaction Type | Catalyst System | Potential Product |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Bis(diarylalkynyl)amine |

| Intramolecular Hydroamination | AuCl₃ | Fused or spiro-bicyclic amines |

| Carbocyclization | Pd(OAc)₂ / Amine | Substituted carbocycles |

This table is illustrative and shows potential transformations based on known metal-catalyzed reactions of alkynes.

Hydroamination Reactions for Amine Functionalization

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. acs.org The terminal alkyne moieties of this compound are susceptible to both intermolecular and intramolecular hydroamination reactions, offering pathways to diverse molecular architectures.

While specific studies on the hydroamination of this compound itself are not extensively detailed in the provided results, the general principles of alkyne hydroamination provide a framework for understanding its potential reactivity. Catalysts based on late transition metals such as gold, palladium, and copper are commonly employed for such transformations. acs.org For instance, gold(I) complexes have been shown to catalyze the intermolecular hydroamination of various alkynes with amines, although yields can sometimes be low. researchgate.net The regioselectivity of these reactions, yielding either Markovnikov or anti-Markovnikov products, can often be controlled by the steric and electronic properties of both the alkyne and the amine, as well as the choice of catalyst and ligands. libretexts.org

In the context of this compound, intramolecular hydroamination could potentially lead to the formation of cyclic structures, such as substituted piperidines, through a cascade cyclization process. Acid-catalyzed hydroamination methodologies have been explored for the synthesis of spiro-cyclic compounds from amino-alkenes, suggesting a potential pathway for the cyclization of derivatives of this compound. cardiff.ac.uk

Cross-Coupling Methodologies Involving Alkyne Moieties

The terminal alkyne groups of this compound are prime functionalities for participation in various cross-coupling reactions, most notably the Sonogashira-Hagihara coupling. This palladium- and copper-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the construction of complex molecular scaffolds. arkat-usa.org

The general utility of the Sonogashira coupling is well-established for a wide range of substrates, including those with amine functionalities, provided appropriate reaction conditions are employed. arkat-usa.org This suggests that this compound can be readily coupled with various aryl or heteroaryl halides to generate disubstituted alkynes. Such reactions would significantly expand the molecular diversity accessible from this starting material. For example, a cascade Sonogashira cross-coupling-substitution-elimination reaction has been developed for the synthesis of linear conjugated dienynes, showcasing the potential for complex transformations involving alkyne coupling. researchgate.net

Furthermore, other cross-coupling reactions, such as those involving the formation of carbon-heteroatom bonds, could also be envisioned. For instance, copper-catalyzed cross-coupling reactions have been utilized to connect amines with various partners. researchgate.net

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Kinetic and spectroscopic studies are invaluable tools in this endeavor.

Kinetic Studies:

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, can provide insights into the rate-determining step of a reaction. For example, in the copper-catalyzed oxidation of fluorene, kinetic studies indicated that the deprotonation of the substrate was the rate-limiting step. acs.org Similar studies on the hydroamination or cross-coupling reactions of this compound could help to identify the key elementary steps in the catalytic cycle, such as oxidative addition, migratory insertion, or reductive elimination. scribd.com

Spectroscopic Studies:

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for identifying reaction intermediates and characterizing final products. In situ NMR studies, where the reaction is monitored directly in the NMR tube, can be particularly powerful for observing transient species. For instance, in situ NMR studies have been used to investigate the stereoselectivity of intramolecular carbohalogenation of alkynes. nih.gov For reactions involving this compound, ¹H and ¹³C NMR would be critical for tracking the disappearance of the terminal alkyne protons and carbons and the appearance of new signals corresponding to the products. Heteronuclear correlation techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H connectivities and confirm structural assignments. acs.org

Derivatization and Functionalization Strategies via Amine Reactivity

The secondary amine in this compound provides a reactive handle for a variety of functionalization reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.

Formation of Amides, Ureas, and Sulfonamides

Amides: The secondary amine of this compound can readily react with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a fundamental and widely used transformation in organic synthesis.

Ureas: The synthesis of ureas from amines is a common strategy in medicinal chemistry. nih.gov Unsymmetrical ureas can be prepared by reacting the amine with an isocyanate. nih.govneicon.ru Alternatively, methods involving reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or phosgene (B1210022) equivalents can be employed. neicon.ru The reaction of this compound with an appropriate isocyanate or through a CDI-mediated coupling with another amine would yield a bis(alkynyl) urea (B33335) derivative.

Sulfonamides: Sulfonamides are another important class of compounds with diverse applications. They are typically synthesized by the reaction of an amine with a sulfonyl chloride in the presence of a base. nih.govgoogle.comsci-hub.se The reaction of this compound with a sulfonyl chloride would produce the corresponding N-sulfonylated derivative. One-pot methods for sulfonamide synthesis from unactivated acids and amines have also been developed, offering a more direct route. nih.gov

The following table summarizes these derivatization reactions:

| Derivative | Reagent | General Reaction |

| Amide | Acyl Chloride (R-COCl) | R-COCl + HNR'₂ → R-CONR'₂ + HCl |

| Urea | Isocyanate (R-NCO) | R-NCO + HNR'₂ → R-NHCONR'₂ |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | R-SO₂Cl + HNR'₂ → R-SO₂NR'₂ + HCl |

Controlled Functionalization for Advanced Molecular Architectures

The presence of two terminal alkyne groups in this compound allows for controlled, stepwise functionalization to create more complex and advanced molecular architectures. For example, one alkyne could be selectively reacted while the other remains protected, to be functionalized in a subsequent step. This selective functionalization is a key strategy in the synthesis of complex molecules.

One potential application is in the construction of spirocyclic compounds. Dearomatizing spirocyclizations are powerful methods for building complex three-dimensional structures. mdpi.com While not directly demonstrated for this compound, the principle of intramolecular reactions leading to spirocycles is well-established. By first derivatizing the amine and then inducing an intramolecular reaction involving one or both alkyne groups, novel spirocyclic systems could be accessed.

Furthermore, the dual alkyne functionalities make this compound an interesting building block for the synthesis of polymers and materials. For example, "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, could be used to link molecules of this compound (or its derivatives) together or to other molecular scaffolds, leading to the formation of polymers or complex, well-defined architectures. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Bis(but-3-yn-1-yl)amine as a Preeminent Building Block in Complex Molecule Construction

The bifunctional nature of this compound makes it an exceptional tool for synthetic chemists. The presence of two terminal alkynes allows for sequential or simultaneous reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. drpress.orgresearchgate.net This provides a reliable method for assembling complex molecules with high efficiency and selectivity. drpress.org

Modular Synthesis of Polyfunctionalized Molecules

The dual alkyne groups of this compound serve as anchor points for the introduction of various functional groups. This modular approach allows for the systematic construction of polyfunctionalized molecules. For instance, the amine can be engaged in reactions like amidation or reductive amination, while the alkynes are available for subsequent click reactions. This strategy is particularly valuable in creating molecules with tailored properties for specific applications. The use of bifunctional substrates that can undergo multicomponent reactions, followed by cyclization via moieties like alkynes, provides a pathway to complex cyclic peptidomimetics. beilstein-journals.org

Design and Implementation in Photo-Affinity Probes and Bio-conjugates

In the field of chemical biology, this compound derivatives are instrumental in the design of photo-affinity probes and for bioconjugation. mdpi.comnih.gov Photo-affinity labeling (PAL) is a powerful technique to identify and study protein-protein interactions. nih.gov A typical photo-affinity probe consists of a pharmacophore, a photo-reactive group, and a reporter tag. mdpi.com The alkyne groups of this compound can serve as a handle for attaching reporter tags, such as biotin (B1667282) or fluorescent dyes, via click chemistry. nih.gov

For example, a trifunctional building block incorporating a light-activated diazirine, an alkyne tag, and an amine synthetic handle has been developed. sigmaaldrich.com The amine allows for attachment to a ligand, while the diazirine enables UV-light-induced covalent modification of a biological target, and the alkyne facilitates downstream applications. sigmaaldrich.com This approach has been utilized to create probes for studying various biological targets.

Table 1: Components of a Typical Photo-Affinity Probe

| Component | Function | Example Moiety |

| Pharmacophore | Binds to the target molecule | A specific ligand or drug molecule |

| Photo-reactive Group | Forms a covalent bond upon light activation | Diazirine, Aryl azide (B81097), Benzophenone nih.gov |

| Reporter Tag | Enables detection and isolation | Biotin, Fluorescent dye |

| Linker | Connects the components | Can be derived from this compound |

Utilization in Scaffold Diversity for Chemical Libraries

The generation of diverse chemical libraries is crucial for drug discovery and high-throughput screening. This compound and similar propargyl amines serve as valuable scaffolds for creating these libraries. researchgate.netbham.ac.uk The ability to introduce two different substituents via the alkyne groups, coupled with modifications at the amine, allows for the rapid generation of a large number of structurally diverse molecules from a single core structure. This approach is particularly effective in producing sp3-rich scaffolds, which are more similar to natural products and often exhibit better biological activity. nih.gov The synthesis of libraries of amines, amides, and sulfonamides from polycyclic amine scaffolds demonstrates the power of this strategy. nih.gov

Integration into Polymeric and Supramolecular Architectures

The unique chemical properties of this compound also lend themselves to the construction of advanced polymeric and supramolecular structures. The alkyne groups are particularly well-suited for polymerization and crosslinking reactions, while the amine can direct self-assembly processes.

Polymer Crosslinking and Network Formation via Alkyne Chemistry

The two alkyne functionalities of this compound make it an excellent crosslinking agent for creating polymer networks. nih.gov Through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), it can link together polymer chains containing azide groups, forming a stable, three-dimensional network. rsc.orgresearchgate.net This method has been used to create hydrogels, coatings, and other advanced materials with tailored mechanical and chemical properties. The efficiency and orthogonality of click chemistry allow for the formation of well-defined polymer architectures under mild conditions. drpress.org The resulting polytriazole-based polymers have shown potential as self-healing materials, adhesives, and catalysts. rsc.org

Table 2: Click Chemistry Reactions in Polymer Science

| Reaction | Description | Application |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. drpress.org | Synthesis of block copolymers, graft polymers, and crosslinked networks. researchgate.netnih.gov |

| Thiol-ene Reaction | The addition of a thiol to an ene (alkene) via a radical-mediated or base/nucleophile-catalyzed mechanism. drpress.org | Production of adhesives and surface modifications. drpress.org |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). drpress.org | Synthesis of complex polymer architectures. drpress.org |

Supramolecular Self-Assembly Directed by Amine and Alkyne Moieties

The amine and alkyne groups of this compound can both participate in non-covalent interactions that drive supramolecular self-assembly. The secondary amine can form hydrogen bonds, acting as both a donor and an acceptor. The alkyne groups can also engage in weaker hydrogen bonding and other interactions. This combination of functionalities can be used to direct the formation of ordered structures in solution and in the solid state. While specific research on the supramolecular self-assembly of this compound itself is not extensively detailed, the principles of using such bifunctional molecules to guide the assembly of complex architectures are well-established in supramolecular chemistry.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The development of Metal-Organic Frameworks (MOFs) and coordination polymers has revolutionized materials science, offering porous materials with tunable structures and properties. The choice of the organic linker is crucial in dictating the final architecture and functionality of these materials. This compound is a promising candidate as a bifunctional organic linker.

The secondary amine group can act as a coordination site, binding to metal centers. Simultaneously, the two terminal alkyne groups can either be post-synthetically modified to introduce additional functionalities or can themselves participate in coordination with certain metal ions. The flexibility of the butyl chains allows for the formation of diverse and potentially porous network structures. The presence of the alkyne moieties within the framework's pores can be exploited for further reactions, such as "click" chemistry, to anchor specific functional groups, catalytic sites, or guest molecules. This post-synthetic modification capability is a highly sought-after feature in the design of advanced MOFs for applications in gas storage, separation, and heterogeneous catalysis. While specific MOFs constructed from this compound are not yet widely reported, the principles established with similar amine- and alkyne-functionalized linkers strongly suggest its potential in creating novel, highly functional materials.

Catalytic Applications and Ligand Development

The dual functionality of this compound also positions it as a valuable molecule in the field of catalysis, both as a ligand for transition metals and as an organocatalyst.

Role as Ligands in Transition Metal Catalysis

The secondary amine and the two alkyne groups in this compound can all coordinate to transition metal centers. The amine can act as a simple N-donor ligand, while the alkyne groups can bind to metals in various modes (η²-coordination). This multidentate coordination potential makes it an interesting ligand for stabilizing metal catalysts and influencing their reactivity and selectivity.

Furthermore, the terminal alkyne groups are reactive functionalities that can participate directly in transition metal-catalyzed reactions, such as coupling reactions (e.g., Sonogashira, Glaser couplings), cycloadditions, and hydrofunctionalizations. This dual role as both a ligand and a reactive substrate opens possibilities for tandem catalytic cycles and the synthesis of complex polymeric materials. For instance, a metal complex of this compound could catalyze the polymerization of the alkyne moieties, leading to novel organometallic polymers with interesting electronic and material properties.

| Catalyst Type | Metal | Typical Ligands | Relevant Reaction |

|---|---|---|---|

| Sonogashira Coupling | Palladium | Triphenylphosphine (PPh₃), Copper(I) iodide (CuI) | C-C bond formation between a terminal alkyne and an aryl/vinyl halide |

| Glaser Coupling | Copper | TMEDA (tetramethylethylenediamine) | Oxidative coupling of terminal alkynes to form diynes |

| Alkyne Cyclotrimerization | Cobalt, Rhodium, Nickel | Cyclopentadienyl (Cp), Phosphines | Formation of benzene (B151609) derivatives from three alkyne units |

| Alkyne Hydrosilylation | Platinum, Rhodium | Karstedt's catalyst, Wilkinson's catalyst | Addition of a Si-H bond across the triple bond |

Organocatalytic Applications of Amine Functionality

The secondary amine group in this compound is a key feature for its potential use as an organocatalyst. Secondary amines are well-established catalysts for a variety of organic transformations, primarily through the formation of enamine or iminium ion intermediates.

In enamine catalysis , the secondary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine. This enamine can then react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

In iminium ion catalysis , the secondary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to attack by nucleophiles at the β-position.

While the catalytic activity of this compound itself has not been extensively documented, its structural similarity to other effective secondary amine organocatalysts suggests its potential in promoting reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. The presence of the two alkyne groups could also offer opportunities for developing bifunctional catalysts where the alkyne moieties can interact with substrates or co-catalysts through non-covalent interactions.

| Organocatalyst | Catalytic Intermediate | Typical Reaction |

|---|---|---|

| Proline | Enamine/Iminium ion | Aldol reaction, Mannich reaction |

| Diphenylprolinol silyl (B83357) ether | Enamine/Iminium ion | Asymmetric Michael addition, Diels-Alder reaction |

| Jørgensen-Hayashi catalyst | Enamine | Asymmetric Michael addition |

Compound Data

The following table summarizes key structural and spectroscopic features of the functional groups present in this compound, based on typical values for similar compounds.

| Property | Functional Group | Typical Value |

|---|---|---|

| Bond Length | C-N (in secondary amine) | ~147 pm |

| C≡C (terminal alkyne) | ~120 pm | |

| Bond Angle | C-N-C (in secondary amine) | ~108° |

| C-C≡C | ~180° | |

| IR Spectroscopy | N-H stretch (secondary amine) | 3300-3500 cm⁻¹ (weak) |

| ≡C-H stretch (terminal alkyne) | ~3300 cm⁻¹ (strong, sharp) | |

| C≡C stretch (terminal alkyne) | 2100-2140 cm⁻¹ (weak) | |

| ¹H NMR Spectroscopy | N-H proton (secondary amine) | δ 0.5-5.0 ppm (broad) |

| ≡C-H proton (terminal alkyne) | δ 1.8-3.1 ppm | |

| ¹³C NMR Spectroscopy | C-N (in secondary amine) | δ 30-50 ppm |

| C≡C (terminal alkyne) | δ 68-90 ppm |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Bis(but-3-yn-1-yl)amine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent nitrogen atom and the magnetic anisotropy of the carbon-carbon triple bond. Key expected signals would include a triplet for the terminal alkyne proton (≡C-H), multiplets for the two methylene (B1212753) groups (-CH₂-CH₂-), and a signal for the N-H proton of the secondary amine, which might be broad and its chemical shift dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The sp-hybridized carbons of the alkyne group (C≡C) would appear in a characteristic downfield region. The sp³-hybridized carbons of the butyl chain would be found in the upfield region of the spectrum.

Hypothetical ¹H NMR Data for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| N-H | Variable (e.g., 1.0-3.0) | Broad Singlet | 1H |

| ≡C-H | ~2.0 | Triplet | 2H |

| N-CH₂- | ~2.8 | Triplet | 4H |

| -CH₂-C≡ | ~2.4 | Multiplet | 4H |

Hypothetical ¹³C NMR Data for this compound:

| Carbon Type | Expected Chemical Shift (ppm) |

| C ≡CH | ~80 |

| C≡C H | ~70 |

| N-C H₂- | ~50 |

| -C H₂-C≡ | ~20 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₁N), the exact mass of the molecular ion [M]⁺ would be a key piece of data. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

Under electron ionization (EI), the molecule would be expected to fragment in predictable ways. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the formation of a stable iminium ion.

Expected Fragmentation Data for this compound:

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 121.09 | Molecular Ion |

| [M-H]⁺ | 120.08 | Loss of a hydrogen atom |

| [M-C₄H₅]⁺ | 68.05 | Alpha-cleavage, loss of a butynyl radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the ≡C-H stretch of the terminal alkyne, and the C≡C triple bond stretch.

Raman Spectroscopy: Raman spectroscopy would be a complementary technique. The C≡C triple bond, being a relatively non-polar bond, would be expected to give a strong signal in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| ≡C-H Stretch | ~3300 (sharp, strong) | ~3300 |

| N-H Stretch | ~3300-3500 (broad) | Weak |

| C-H Stretch (sp³) | ~2850-2960 | ~2850-2960 |

| C≡C Stretch | ~2100-2140 (weak to medium) | ~2100-2140 (strong) |

| ≡C-H Bend | ~610-700 (strong, broad) | Weak |

Advanced Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, for its purification, and for quantitative analysis to determine its purity.

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For an amine like this compound, reversed-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape for the amine, would be a typical starting point for method development. Detection would most likely be achieved using a UV detector, although the chromophore in this molecule is not particularly strong.

Given its expected boiling point, this compound itself may be amenable to analysis by gas chromatography (GC). GC-MS would provide both separation and identification of the compound and any volatile impurities. For less volatile amines or to improve chromatographic performance, derivatization, for example, by acylation, could be employed to create a more volatile and less polar derivative. The mass spectrometer detector would provide confirmation of the identity of the eluting peaks based on their mass spectra.

Computational and Theoretical Chemistry Studies on Bis but 3 Yn 1 Yl Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict the fundamental properties of molecules based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to determine the optimized molecular geometries, which correspond to the minimum energy arrangement of atoms, and to explore the potential energy surface of molecules.

Table 1: Predicted General Geometric Parameters for Bis(but-3-yn-1-yl)amine based on Analogous Structures

| Parameter | Predicted Value Range | Description |

| C-N-C Bond Angle | 110-115° | The angle between the two carbon atoms attached to the central nitrogen. |

| C≡C Bond Length | ~1.20 Å | The length of the carbon-carbon triple bond in the butynyl groups. |

| C-C≡C Bond Angle | ~178-180° | The nearly linear arrangement of the alkyne functional group. |

| N-C Bond Length | ~1.47 Å | The length of the single bond between the nitrogen and the adjacent carbon atom. |

Note: These are generalized predictions based on standard bond lengths and angles and data for analogous molecules. Precise values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reaction Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are crucial in determining the selectivity of a reaction.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of the lone pair of electrons, making this site nucleophilic. The LUMO is likely to be distributed over the antibonding π* orbitals of the two alkyne groups, rendering these regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

FMO analysis is particularly valuable in predicting the outcomes of various reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. For example, in a reaction with an electrophile, the attack would be predicted to occur at the nitrogen atom. Conversely, a nucleophile would likely attack one of the terminal alkyne carbons.

Table 2: Conceptual Frontier Molecular Orbitals of this compound

| Orbital | Primary Localization | Predicted Reactivity |

| HOMO | Nitrogen lone pair | Nucleophilic center, site of protonation and reaction with electrophiles. |

| LUMO | π* orbitals of the alkyne groups | Electrophilic centers, susceptible to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide static pictures of molecular structures, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time, including their conformational changes and interactions with a solvent.

For this compound, MD simulations would be instrumental in understanding its conformational flexibility in different environments. The molecule's butynyl chains can adopt numerous conformations through rotation around the single bonds. MD simulations can map the conformational landscape and identify the most populated conformational states. This is crucial as the biological or chemical activity of a molecule can be highly dependent on its accessible conformations.

Furthermore, MD simulations can model the behavior of this compound in solution. By explicitly including solvent molecules (e.g., water, organic solvents), these simulations can reveal how the solvent interacts with the amine and alkyne functionalities, affecting its solubility, aggregation, and reactivity. For instance, the formation of hydrogen bonds between the amine group and water molecules can be explicitly studied.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While specific mechanistic studies on this compound are not prevalent in the literature, the reactivity of its functional groups suggests several interesting transformations that could be computationally explored.

One such reaction is intramolecular cyclization. The presence of two terminal alkyne groups and a central nitrogen atom makes this compound a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds. Computational modeling could be used to investigate different possible cyclization pathways, for example, through radical or metal-catalyzed processes. By calculating the energy profiles of these pathways, the most favorable reaction conditions and the expected products could be predicted.

Another area of interest is the coordination chemistry of this compound. The nitrogen atom and the two alkyne moieties can act as ligands for metal ions. Computational modeling can predict the geometry of the resulting metal complexes and provide insights into the nature of the metal-ligand bonding.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. These predicted spectra can then be compared with experimentally obtained spectra to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can also provide insights into conformational equilibria or solvent effects.

Similarly, the IR spectrum of this compound can be calculated by computing its vibrational frequencies. The characteristic stretching frequencies of the N-H bond, the C≡C triple bond, and the ≡C-H bond would be of particular interest. Comparing the calculated and experimental IR spectra can aid in the identification of the compound and the analysis of its vibrational modes. Recent advances in machine learning also offer powerful tools for predicting IR spectra with high accuracy.

Table 3: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| ≡C-H | Stretch | ~3300 |

| C≡C | Stretch | 2100 - 2260 |

| C-N | Stretch | 102 |

Future Directions and Emerging Research Avenues for Bis but 3 Yn 1 Yl Amine

Development of Novel and More Efficient Synthetic Pathways

The accessibility of Bis(but-3-yn-1-yl)amine is a critical bottleneck that future research must address. Current synthetic approaches often rely on standard N-alkylation of a primary amine with a but-3-yn-1-yl halide, which can be inefficient. Future endeavors will likely concentrate on developing more sophisticated and sustainable synthetic methodologies.

One promising area is the advancement of catalytic N-alkylation reactions. The use of transition-metal-free methods, for instance employing mixed oxides as catalysts, could enable the reaction under milder conditions, such as room temperature, and with greater selectivity, thereby minimizing the formation of quaternary ammonium (B1175870) salt byproducts. acs.orgresearchgate.net Another approach involves leveraging catalytic amounts of alkyl halides in reactions with alcohols, presenting a greener alternative that generates water as the primary byproduct. acs.org

Table 1: Prospective Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Area |

| Catalytic N-Alkylation | Higher selectivity, milder conditions, reusability of catalyst. | Catalyst cost and stability, substrate scope limitations. | Heterogeneous Catalysis acs.orgresearchgate.net |

| Visible-Light-Mediated Multicomponent Reaction | High atom economy, convergent synthesis, access to complex structures. | Optimization of photocatalyst and reaction conditions. | Photoredox Catalysis researchgate.net |

| Self-Limiting Alkylation | Avoidance of overalkylation, high selectivity for secondary amines. | Synthesis of specialized amine surrogates. | Amine Synthesis Methodology ubc.caresearchgate.net |

| Green Hofmann N-Alkylation | Use of catalytic alkyl halides, water as a byproduct, high atom economy. | Requires elevated temperatures, catalyst regeneration. | Green Chemistry acs.org |

Exploration of Unconventional Reactivity and Catalytic Cycles

The dual alkyne functionality of this compound is a gateway to a vast array of chemical transformations, many of which remain unexplored. Future research will undoubtedly focus on harnessing the cooperative reactivity of the amine and the two alkyne moieties to forge complex molecular architectures.

A significant research avenue is the use of this compound in cycloaddition reactions. The two terminal alkynes are perfect handles for "click" chemistry, particularly in strain-promoted or copper-catalyzed azide-alkyne cycloadditions (SPAAC/CuAAC). d-nb.infoacs.orgwikipedia.org This could be used to synthesize bis-triazoles or, when reacted with diazides, to form novel polymers. acs.org Beyond click chemistry, visible-light-induced [2+2] cycloadditions with alkenes could yield complex cyclobutene-containing structures. nih.gov

Intramolecular reactions present another fertile ground for discovery. The tethered alkynes could undergo transition-metal-catalyzed cyclization or ene reactions to create unique bicyclic or macrocyclic systems containing a nitrogen atom. nsf.govresearchgate.net Such reactions could provide rapid access to novel heterocyclic scaffolds of potential interest in medicinal chemistry. Additionally, the application of unconventional activation methods, such as mechanochemistry, could lead to new reaction pathways, for example, in solvent-free Sonogashira coupling reactions to build extended π-conjugated systems. acs.org

Integration into Next-Generation Functional Materials and Nanotechnology

The unique topology of this compound, featuring a central nitrogen atom and two reactive alkyne arms, makes it an exemplary candidate for designing advanced materials with tailored properties.

In polymer science, it can serve as a key monomer or cross-linker. Polymerization of the alkyne groups, for instance through azide-alkyne click reactions with bifunctional azides, can lead to the formation of highly cross-linked polymer networks. researchgate.net These networks could exhibit properties of covalent adaptable networks (CANs) or vitrimers, allowing them to be reprocessed, repaired, or recycled. The amine and the resulting triazole rings can form hydrogen bonds, which may impart self-healing properties to the material. researchgate.netacs.org Research into alkyne-functionalized polyesters and polyureas has already demonstrated the potential for creating degradable and self-healing materials through similar "click" chemistry approaches. acs.orgacs.org

In nanotechnology, this compound could function as a versatile linker for the construction of porous crystalline materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amine group could be protonated or quaternized to create cationic frameworks capable of selective anion exchange or adsorption of negatively charged pollutants. nih.govzenodo.org The alkyne groups provide sites for post-synthetic modification, allowing the properties of the framework to be fine-tuned for applications in gas storage, separation, or heterogeneous catalysis. researchgate.net

Table 2: Potential Applications in Materials and Nanotechnology

| Application Area | Role of this compound | Resulting Properties | Enabling Chemistry |

| Self-Healing Polymers | Monomer / Cross-linker | Reversibility, hydrogen bonding networks, healability. | Azide-Alkyne Cycloaddition, dynamic associative interactions. acs.orgresearchgate.netacs.orgresearchgate.net |

| Recyclable Thermosets (Vitrimers) | Monomer in network formation | Covalent adaptable networks, reprocessability, recyclability. | Polymerization of α-azide-ω-alkyne monomers. researchgate.net |

| Functional Polyesters | Alkyne-functionalized co-monomer | Tunable mechanical properties, degradability, biocompatibility. | Melt polycondensation, Thiol-yne cross-linking. nsf.govacs.org |

| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker | Porosity, selective adsorption, catalytic sites, post-synthetic modification. | Solvothermal synthesis, coordination chemistry. nih.govzenodo.orgresearchgate.net |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To fully harness the potential of this compound in synthesis and materials science, it is crucial to understand the underlying reaction mechanisms and kinetics. Advanced, in-situ characterization techniques are indispensable for this purpose, allowing researchers to observe transformations in real-time.

For monitoring cycloaddition or polymerization reactions, in-situ attenuated total reflectance-infrared (ATR-IR) spectroscopy is a powerful tool. It allows for the tracking of key functional group transformations, such as the disappearance of the characteristic azide (B81097) stretch (around 2100 cm⁻¹) in click reactions, even in complex media. d-nb.infonih.gov This provides invaluable kinetic data that is difficult to obtain with traditional offline methods like NMR.

When this compound or its derivatives are used in heterogeneous catalysis or in the formation of materials like MOFs, operando spectroscopy becomes vital. Techniques like X-ray absorption spectroscopy (XAS) can be used to follow the oxidation state and coordination environment of metal centers during a catalytic cycle or during the self-assembly of a framework. youtube.com This provides a direct window into the structure-activity relationship of the material under actual operating conditions. Combining these spectroscopic methods with techniques like X-ray diffraction allows for a comprehensive understanding of both the molecular-level changes and the evolution of the bulk material structure. rsc.org

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Modeling

The journey of this compound from a simple molecule to a high-performance material is inherently interdisciplinary. Maximizing its impact will require a synergistic approach that combines the expertise of organic chemists, materials scientists, and computational theorists.

Computational modeling, particularly using Density Functional Theory (DFT), will be a cornerstone of future research. DFT calculations can provide deep insights into reaction mechanisms, such as the subtle energetics of alkyne-to-vinylidene isomerizations at metal centers or the regioselectivity of cycloaddition reactions. rsc.orgresearchgate.net By modeling the electronic structure and reactivity of strained or functionalized alkynes, computational studies can rationalize experimental findings and, more importantly, predict the most promising reaction pathways and material structures before they are attempted in the lab. researchgate.netresearchgate.netvub.bebohrium.com This predictive power can significantly accelerate the discovery process.

The interface between organic synthesis and materials science is where theoretical predictions are brought to life. Organic chemists will focus on developing robust and scalable syntheses of the monomer and its derivatives. khanacademy.orgyoutube.com Materials scientists will then utilize these building blocks to fabricate and characterize novel polymers and frameworks, testing their mechanical, thermal, and electronic properties. researchgate.netacs.org This iterative cycle of design, synthesis, fabrication, and testing, all informed by computational modeling, represents the most powerful paradigm for unlocking the future applications of this compound. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.